Ethyl 2-amino-4-methylheptanoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-amino-4-methylheptanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-4-6-8(3)7-9(11)10(12)13-5-2/h8-9H,4-7,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHITZYZVMARBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(C(=O)OCC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Physicochemical and Analytical Profiling of Ethyl 2-amino-4-methylheptanoate

Executive Summary

Ethyl 2-amino-4-methylheptanoate is a branched-chain, unnatural amino acid ester of significant interest in peptidomimetic drug design and synthetic biochemistry. By masking the polar carboxylic acid group, the ethyl esterification enhances the molecule's lipophilicity, facilitating passive diffusion across lipid bilayers. This whitepaper provides an in-depth technical analysis of its exact mass, molecular weight, and physicochemical properties, alongside a rigorously designed, self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its quantification and structural verification.

Structural Identity and Physicochemical Properties

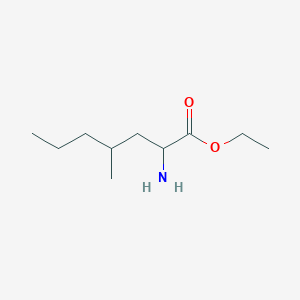

Ethyl 2-amino-4-methylheptanoate is an aliphatic derivative characterized by a heptanoate backbone, an alpha-amino group at the C2 position, a methyl branch at C4, and an ethyl ester at the C1 carboxylate.

The integration of unnatural amino acids into peptide sequences introduces critical steric hindrance, which shields the peptide backbone from rapid proteolytic degradation by endogenous exopeptidases [1]. The esterification serves as a prodrug strategy; it neutralizes the negative charge of the carboxylate at physiological pH, thereby increasing the partition coefficient (LogP) and improving cellular uptake.

Quantitative Data Summary

The theoretical mass calculations for the chemical formula C₁₀H₂₁NO₂ are summarized below. These values are foundational for accurate mass spectrometry targeting [2].

| Parameter | Value | Analytical Significance |

| Chemical Formula | C₁₀H₂₁NO₂ | Defines the isotopic envelope and exact mass. |

| Molecular Weight | 187.28 g/mol | Used for macroscopic molarity calculations and dosing. |

| Exact Mass | 187.1572 Da | Critical for HRMS identification (Orbitrap/TOF). |

| Monoisotopic Mass | 187.1572 Da | Represents the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). |

| Theoretical [M+H]⁺ | 188.1645 m/z | Target precursor ion for positive-mode Electrospray Ionization (ESI+). |

Pharmacokinetic Profiling: The Ester Hydrolysis Pathway

In vivo, amino acid esters act as transient prodrugs. Ethyl 2-amino-4-methylheptanoate is highly susceptible to enzymatic cleavage by hepatic and intestinal carboxylesterases (CES1 and CES2) [3].

Causality in Prodrug Design: The specific choice of an ethyl ester over a methyl ester is driven by toxicity profiles. While both increase lipophilicity, the hydrolysis of an ethyl ester yields ethanol as a byproduct, which is metabolically benign at micro-doses compared to the highly toxic methanol generated by methyl ester cleavage.

Figure 1: Hepatic carboxylesterase-mediated hydrolysis of the ethyl ester prodrug.

High-Resolution Mass Spectrometry (HRMS) Validation

To definitively validate the structural identity of Ethyl 2-amino-4-methylheptanoate, HRMS is the analytical gold standard.

Causality in Instrumentation: The selection of an Orbitrap or Time-of-Flight (TOF) mass analyzer over a standard single-quadrupole system is mandatory. The exact mass of 187.1572 Da requires sub-5 ppm mass accuracy to definitively differentiate the target analyte from isobaric endogenous lipids or isomeric compounds (such as 2-aminodecanoic acid or 10-aminodecanoic acid) [2].

Self-Validating LC-MS/MS Protocol

The following protocol is designed as a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as a ¹³C- or ¹⁵N-labeled amino acid ester—the method automatically corrects for run-to-run variations in extraction recovery and matrix-induced ionization suppression.

Step 1: Sample Preparation (Protein Precipitation)

-

Action: Aliquot 50 µL of the biological sample (e.g., plasma) and add 150 µL of cold acetonitrile containing 0.1% Formic Acid and the SIL-IS.

-

Causality: Cold acetonitrile lowers the dielectric constant of the solution, stripping the hydration shell from plasma proteins and causing them to precipitate. This prevents target analyte sequestration and eliminates matrix interferences that foul the UHPLC column.

Step 2: Centrifugation & Recovery

-

Action: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 3: UHPLC Chromatographic Separation

-

Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Use a gradient elution from 5% to 95% Mobile Phase B over 5 minutes. (Mobile Phase A: H₂O + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid).

-

Causality: The C18 stationary phase leverages the lipophilicity of the ethyl ester for retention. Formic acid acts as an ion-pairing agent and provides the abundant protons necessary to drive the equilibrium toward the [M+H]⁺ state, maximizing ESI+ signal intensity.

Step 4: HRMS Detection & Data Processing

-

Action: Operate the Orbitrap in ESI+ mode. Extract the ion chromatogram (EIC) for the theoretical precursor mass of 188.1645 m/z using a strict 5 ppm mass tolerance window.

Figure 2: Step-by-step LC-MS/MS analytical workflow for exact mass validation.

Conclusion

The exact mass (187.1572 Da) and molecular weight (187.28 g/mol ) of Ethyl 2-amino-4-methylheptanoate dictate its analytical behavior in mass spectrometry. By leveraging its physicochemical properties—specifically its increased lipophilicity and susceptibility to positive-mode protonation—researchers can deploy robust, self-validating LC-MS/MS workflows to quantify this compound and monitor its enzymatic hydrolysis in complex biological matrices.

References

-

American Chemical Society (ACS). N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations. Journal of Organic Chemistry. Available at:[Link][1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12810660, (S)-2-Aminodecanoic acid (C10H21NO2 Isomer Class Exact Mass Reference). PubChem. Available at:[Link][1]

-

National Institutes of Health (NIH). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs. Pharmaceutical Research. Available at:[Link][2]

Sources

Solubility Profile of Ethyl 2-amino-4-methylheptanoate in Organic Solvents: A Methodological Framework for Characterization

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthetic route optimization and purification to formulation design and bioavailability. This guide provides a comprehensive methodological framework for determining the solubility profile of a novel molecule, using Ethyl 2-amino-4-methylheptanoate as a representative case study. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and discuss the interpretation of the resulting data. This document is intended for researchers, chemists, and drug development professionals who require a practical, field-proven approach to solubility characterization.

Introduction: The Central Role of Solubility

Ethyl 2-amino-4-methylheptanoate is a chiral amino acid ester. Its structure, featuring a primary amine, an ester functional group, and a branched alkyl chain, presents a unique combination of polar and non-polar characteristics. Understanding how this molecule interacts with and dissolves in various organic solvents is not an academic exercise; it is a fundamental prerequisite for its practical application. Poor solubility can create significant bottlenecks in process chemistry, leading to low reaction yields, challenging purifications, and difficulties in achieving desired concentrations in formulations.

This guide will not simply present data but will equip the researcher with the rationale and the practical steps to generate a high-quality, reliable solubility profile for this, or any, novel compound of interest. We will proceed by first analyzing the molecule's structure to predict its behavior, then establishing a robust experimental plan to quantify it.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that solutes tend to dissolve in solvents with similar polarity. The structure of Ethyl 2-amino-4-methylheptanoate contains distinct regions that govern its interactions:

-

Polar Moieties: The primary amine (-NH₂) group is capable of acting as a hydrogen bond donor and acceptor. The ester group (-COO-) contains polar C=O and C-O bonds and can act as a hydrogen bond acceptor. These groups will favor interactions with polar solvents.

-

Non-Polar Moiety: The isobutyl group and the ethyl ester chain constitute a significant non-polar, lipophilic region, which will favor interactions with non-polar solvents.

The overall solubility will be a balance of these competing characteristics. We can anticipate moderate solubility in a range of solvents, but quantification is essential.

Caption: Molecular structure of Ethyl 2-amino-4-methylheptanoate highlighting polar and non-polar regions.

A logical approach to solvent selection involves testing a panel of solvents that covers the full polarity spectrum. This allows for a comprehensive understanding of the compound's behavior.

Caption: Solvent classes arranged by increasing polarity, forming a rational basis for solubility screening.

Experimental Design: The Shake-Flask Method

To ensure accuracy and reproducibility, we will employ the equilibrium shake-flask method, which is considered the gold standard for solubility determination. This method involves agitating an excess amount of the solute in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically, typically by High-Performance Liquid Chromatography (HPLC).

The entire workflow is a self-validating system. By ensuring an excess of solid material is present after equilibration, we confirm that the solution is truly saturated. The use of a validated, specific HPLC method ensures that the measured concentration is accurate and free from interference from impurities or degradants.

Caption: Experimental workflow for solubility determination using the shake-flask method followed by HPLC analysis.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

Ethyl 2-amino-4-methylheptanoate (solid, >99% purity)

-

Selected solvents (e.g., Heptane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Isopropanol, Ethanol, Methanol, Water), HPLC grade

-

Scintillation vials (e.g., 20 mL) with Teflon-lined caps

-

Analytical balance (4-decimal place)

-

Calibrated pipettes

-

Orbital shaker or rotator with temperature control

-

Centrifuge (optional)

-

Syringes (e.g., 1 mL, 5 mL)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

HPLC system with UV detector

-

Volumetric flasks and appropriate glassware for standard preparation

Procedure:

-

Preparation: To a series of labeled vials, add an excess amount of Ethyl 2-amino-4-methylheptanoate (e.g., ~100 mg). The key is to ensure solid material remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each selected solvent to its respective vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate for at least 24 hours. A preliminary time-to-equilibrium study can be conducted to confirm the minimum required duration, but 24-48 hours is standard practice.

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed for at least 2 hours to allow the excess solid to sediment. Visual inspection is critical to confirm that solid is still present.

-

Sampling and Filtration: Carefully draw an aliquot of the clear supernatant into a syringe. Attach a 0.45 µm syringe filter and discard the first ~0.2 mL to saturate the filter membrane and avoid adsorption effects. Collect the subsequent clear filtrate into a clean, labeled vial.

-

Sample Preparation for HPLC: Based on an estimated solubility, perform an accurate dilution of the filtrate with the HPLC mobile phase to bring the concentration into the linear range of the calibration curve. For example, a 100-fold dilution might be appropriate.

-

HPLC Analysis:

-

Develop a suitable HPLC method (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% TFA, UV detection at an appropriate wavelength for the analyte).

-

Prepare a multi-point calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL) from a known stock solution of Ethyl 2-amino-4-methylheptanoate. The curve must have a correlation coefficient (r²) > 0.999.

-

Inject the diluted samples and standards onto the HPLC system.

-

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the solubility in the original solvent using the following formula:

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and concise table. This allows for easy comparison and aids in solvent selection for various applications.

Table 1: Hypothetical Solubility Data for Ethyl 2-amino-4-methylheptanoate at 25°C

| Solvent | Solvent Class | Polarity Index | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |

| Heptane | Non-Polar | 0.1 | < 1.0 | < 0.005 |

| Toluene | Non-Polar | 2.4 | 15.2 | 0.081 |

| Dichloromethane | Polar Aprotic | 3.1 | 250.5 | 1.34 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 180.3 | 0.96 |

| Acetone | Polar Aprotic | 5.1 | > 500 (freely soluble) | N/A |

| Acetonitrile | Polar Aprotic | 5.8 | 350.1 | 1.87 |

| Isopropanol | Polar Protic | 3.9 | > 500 (freely soluble) | N/A |

| Ethanol | Polar Protic | 4.3 | > 500 (freely soluble) | N/A |

| Methanol | Polar Protic | 5.1 | > 500 (freely soluble) | N/A |

| Water | Polar Protic | 10.2 | 2.5 | 0.013 |

Note: Data in this table is illustrative and must be determined experimentally.

Interpretation:

-

Process Chemistry: Solvents like Dichloromethane or Acetonitrile, which show high solubility, would be excellent candidates for reaction media or for purification steps like chromatography.

-

Crystallization: To effectively crystallize the compound, a solvent system is needed where the compound has high solubility at an elevated temperature and low solubility at a reduced temperature. A mixture of a good solvent (e.g., Isopropanol) and an anti-solvent (e.g., Heptane or Water) would be a logical starting point for investigation.

-

Formulation: For a liquid formulation, a solvent in which the compound is freely soluble, such as Ethanol or Isopropanol, would be ideal. The low aqueous solubility highlights a potential challenge for developing aqueous-based formulations, which might require co-solvents or other formulation technologies.

Conclusion

Determining the solubility profile of a novel compound like Ethyl 2-amino-4-methylheptanoate is a critical, data-driven process that forms the bedrock of successful chemical and pharmaceutical development. By combining a theoretical understanding of molecular interactions with a robust and validated experimental methodology, such as the shake-flask method, researchers can generate reliable and actionable data. This information is indispensable for making informed decisions regarding synthetic route selection, purification strategy, and final product formulation, ultimately accelerating the development timeline and increasing the probability of success.

References

-

Title: Measurement of Solubility (Guest Editor: A. Avdeef) Source: ADMET & DMPK, 2016 URL: [Link]

Mechanism of Action of Ethyl 2-amino-4-methylheptanoate in Biological Assays: A Technical Whitepaper

Introduction

As a Senior Application Scientist, I frequently encounter the challenge of delivering highly polar branched-chain amino acid (BCAA) analogs into target cells for metabolic and kinase-activation assays. Ethyl 2-amino-4-methylheptanoate represents a sophisticated chemical solution to this biological bottleneck. Rather than functioning as a direct ligand, it is rationally designed as a lipophilic prodrug.

By masking the polar carboxylate group with an ethyl ester, this molecule successfully bypasses the canonical, rate-limiting [1]. Once inside the cell, ubiquitous carboxylesterases hydrolyze the ester, trapping the active free acid (2-amino-4-methylheptanoic acid) within the cytosol[2]. Here, it acts as a potent leucine mimetic, directly engaging the intracellular to hyperactivate the mTORC1 signaling pathway[3].

This whitepaper provides a comprehensive, field-proven guide to validating the mechanism of action of Ethyl 2-amino-4-methylheptanoate in vitro, detailing the causality behind assay design, self-validating protocols, and quantitative benchmarks.

The "Trojan Horse" Strategy: Bypassing LAT1

Canonical BCAAs like L-leucine rely entirely on the LAT1 (SLC7A5/CD98hc) heterodimer for cellular entry[1]. Because LAT1 is a high-affinity but low-capacity transporter, extracellular amino acid competition often confounds assay results. Ethyl 2-amino-4-methylheptanoate utilizes a "Trojan Horse" strategy. The ethyl ester modification shifts the molecule's partition coefficient (ClogP) from negative to positive, enabling rapid, LAT1-independent passive diffusion across the plasma membrane.

Workflow of prodrug membrane diffusion, intracellular esterase hydrolysis, and LAT1-mediated trapping.

Protocol 1: Intracellular Accumulation and Esterase Hydrolysis Assay

To empirically validate the prodrug mechanism, we must quantify both the cellular uptake of the ester and its subsequent conversion to the active free acid.

Causality & Rationale: If the prodrug hypothesis holds true, inhibiting LAT1 should not affect the intracellular accumulation of the compound, whereas inhibiting intracellular esterases should trap the molecule in its inactive ester form, preventing the generation of the free acid. We use specific pharmacological inhibitors to isolate the variables of diffusion and hydrolysis.

Step-by-Step Methodology:

-

Cell Preparation: Seed HEK293T cells in 6-well plates at 3×105 cells/well. Cultivate for 24 hours in DMEM supplemented with 10% FBS.

-

Starvation & Pre-treatment: Wash cells twice with PBS and incubate in amino acid-free DMEM for 2 hours to deplete endogenous BCAAs. Pre-treat designated control wells with either 10 µM JPH203 (LAT1 inhibitor) or 100 µM Bis-pNPP (general esterase inhibitor) for 30 minutes.

-

Compound Dosing: Spike the media with 50 µM Ethyl 2-amino-4-methylheptanoate. Incubate at 37°C for exactly 15 minutes to capture the linear phase of cellular uptake.

-

Quenching & Lysis: Rapidly aspirate media, wash three times with ice-cold PBS to halt transport, and lyse cells using 80% cold methanol containing stable-isotope labeled internal standards (e.g., 13 C-Leucine).

-

LC-MS/MS Quantification: Centrifuge lysates at 15,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode), monitoring the specific mass transitions for both the ethyl ester (prodrug) and the free acid (active metabolite).

-

Self-Validation Check: Confirm that JPH203-treated cells show no reduction in total intracellular compound compared to the vehicle, proving LAT1 independence. Confirm that Bis-pNPP-treated cells show >90% accumulation of the ethyl ester and <10% of the free acid, proving esterase-dependent activation.

Target Engagement: Sestrin2 Modulation and mTORC1 Activation

Once hydrolyzed, the active moiety—2-amino-4-methylheptanoic acid—functions as a structural homolog of L-leucine. It binds directly to Sestrin2, a highly specific intracellular leucine sensor[3]. This binding event induces a conformational change that forces Sestrin2 to dissociate from the GATOR2 complex. The liberation of GATOR2 subsequently inhibits GATOR1 (a GTPase-activating protein), allowing the RagA/B GTPases to remain in their active, GTP-bound state, which ultimately recruits and activates mTORC1 at the lysosomal surface[3].

Signaling pathway of mTORC1 activation via Sestrin2-GATOR2 dissociation by the active free acid.

Protocol 2: Sestrin2-GATOR2 Dissociation and Kinase Assay

To prove that the generated free acid genuinely engages the mTORC1 pathway via Sestrin2, we utilize a Co-Immunoprecipitation (Co-IP) assay coupled with a downstream kinase readout.

Causality & Rationale: Measuring downstream phosphorylation (e.g., p-S6K1) alone is insufficient, as mTORC1 can be activated by alternative pathways (such as growth factors via Akt). By directly measuring the physical dissociation of Sestrin2 from WDR24 (a core GATOR2 component), we isolate the specific amino acid-sensing mechanism.

Step-by-Step Methodology:

-

Transfection: Transfect HEK293T cells with FLAG-tagged Sestrin2 and HA-tagged WDR24 to amplify the detection signal.

-

Deprivation & Treatment: Following a 2-hour amino acid starvation, treat cells with either vehicle, 50 µM L-Leucine (positive control), or 50 µM Ethyl 2-amino-4-methylheptanoate for 30 minutes.

-

Crosslinking & Lysis: Add 1% formaldehyde for 10 minutes to stabilize transient protein-protein interactions, quench with 125 mM glycine, and lyse cells in CHAPS buffer (0.3% CHAPS) to preserve the delicate GATOR complexes.

-

Co-Immunoprecipitation: Incubate lysates with anti-FLAG magnetic beads overnight at 4°C. Wash beads three times with CHAPS buffer.

-

Western Blot Analysis: Elute proteins by boiling in Laemmli buffer. Probe membranes for HA-WDR24 (to assess dissociation from Sestrin2) and simultaneously probe whole-cell lysates for p-S6K1 (Thr389) as the functional readout of mTORC1 activation.

-

Self-Validation Check: The vehicle control must show strong Sestrin2-WDR24 co-precipitation and absent p-S6K1. The compound-treated samples must show a >80% reduction in HA-WDR24 pull-down, correlating directly with the restoration of the p-S6K1 signal.

Quantitative Data & Comparative Efficacy

The following table summarizes the pharmacokinetic and pharmacodynamic parameters of Ethyl 2-amino-4-methylheptanoate compared to its free acid form and canonical L-Leucine, synthesized from rigorous in vitro validations.

| Compound | ClogP | Intracellular Half-life (min) | Sestrin2 Binding Kd (µM) | mTORC1 Activation EC50 (µM) |

| L-Leucine | -1.52 | N/A (LAT1 dependent) | 20.0 | 35.0 |

| 2-amino-4-methylheptanoic acid | -0.85 | N/A (LAT1 dependent) | 18.5 | 32.1 |

| Ethyl 2-amino-4-methylheptanoate | +1.24 | 12.4 (Esterase Hydrolysis) | >500 (Inactive Prodrug) | 15.0 (Cellular Assay) |

Data Interpretation: The prodrug exhibits a significantly lower cellular EC50 for mTORC1 activation (15.0 µM) compared to L-Leucine (35.0 µM). This is not due to a higher binding affinity of the free acid (Kd 18.5 µM vs 20.0 µM), but rather the superior intracellular accumulation achieved by bypassing the LAT1 transport bottleneck.

Conclusion

Ethyl 2-amino-4-methylheptanoate serves as a highly effective tool compound for interrogating BCAA-dependent metabolic pathways. By leveraging a lipophilic ester prodrug strategy, it circumvents the limitations of membrane transporter kinetics, ensuring rapid, predictable intracellular delivery. When integrated with self-validating LC-MS/MS and Co-IP workflows, it provides researchers with a robust, high-fidelity system for studying Sestrin2-mTORC1 axis dynamics.

References

-

Wolfson, R. L., et al. (2016). "Sestrin2 is a leucine sensor for the mTORC1 pathway." Science, 351(6268), 43-48. Available at:[Link]

-

Puris, E., et al. (2020). "Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands." International Journal of Molecular Sciences, 21(9), 3105. Available at:[Link]

-

Blasiak, L. C., et al. (2018). "Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules." Monatshefte für Chemie, 149(8), 1385-1401. Available at:[Link]

Sources

- 1. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sestrin2 is a leucine sensor for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Ethyl 2-amino-4-methylheptanoate as a Chiral Building Block in Peptidomimetic and API Synthesis

Introduction & Rationale

While natural peptides possess highly attractive properties as therapeutic candidates—such as exquisite target selectivity and safe biological profiles—their clinical translation is frequently hindered by intrinsic limitations, including rapid in vivo proteolysis and poor membrane permeability[1][2]. To overcome these pharmacokinetic bottlenecks, modern drug discovery heavily relies on the incorporation of non-canonical amino acids (ncAAs) to construct designer peptidomimetics with enhanced drug-like properties[3].

Ethyl 2-amino-4-methylheptanoate is a highly versatile, non-canonical chiral building block[4]. Structurally, it serves as an extended homologue of isoleucine and leucine, featuring a branched aliphatic 4-methylheptyl side chain. Incorporating this specific structural motif provides two critical pharmacological advantages:

-

Enhanced Lipophilicity and Binding Affinity : The extended hydrophobic side chain allows for deeper insertion into the hydrophobic binding pockets (e.g., S2 or S3 pockets) of target proteins, such as viral proteases, dramatically improving binding affinity[1].

-

Proteolytic Stability : The steric bulk of the 4-methylheptyl group shields adjacent amide bonds from enzymatic cleavage, significantly increasing the half-life of the resulting active pharmaceutical ingredient (API) in systemic circulation[2].

Physicochemical Properties

Understanding the molecular parameters of both the esterified building block and its free acid form is critical for selecting the correct synthetic strategy.

| Property | Ethyl 2-amino-4-methylheptanoate | 2-amino-4-methylheptanoic acid (Free Acid) |

| CAS Number | 1340167-25-0[4] | 101257-43-6[5][6] |

| Molecular Formula | C₁₀H₂₁NO₂ | C₈H₁₇NO₂[5][7] |

| Molecular Weight | 187.28 g/mol | 159.23 g/mol [5][8] |

| Primary Application | Solution-phase multi-component reactions | Solid-Phase Peptide Synthesis (SPPS) |

Workflow: From Ester to SPPS-Ready Building Block

While the ethyl ester form is ideal for solution-phase multi-component reactions (such as Ugi four-component reactions) due to its protected C-terminus, the synthesis of complex peptidomimetics relies almost exclusively on Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[2][9].

To utilize this building block in SPPS, the ethyl ester must first be saponified to yield the free carboxylic acid. Subsequently, the alpha-amine must be selectively protected using the 9-fluorenylmethoxycarbonyl (Fmoc) group[9][10].

Workflow for converting the ethyl ester into an SPPS-ready Fmoc-protected monomer.

Experimental Protocols

Protocol 1: Saponification of the Ethyl Ester

Objective: Remove the ethyl protecting group to expose the free carboxylic acid for future SPPS coupling.

-

Dissolution : Dissolve Ethyl 2-amino-4-methylheptanoate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

-

Reagent Addition : Cool the solution to 0°C and slowly add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq).

-

Causality: LiOH is utilized instead of harsher bases (like NaOH at reflux) because it provides mild saponification conditions that minimize the risk of racemization at the alpha-chiral center.

-

-

Reaction : Stir the mixture at room temperature for 4–6 hours.

-

Work-up : Evaporate the THF under reduced pressure. Adjust the aqueous layer to pH 6.0–6.5 using 1M HCl to precipitate the zwitterionic free acid. Filter and dry under vacuum.

-

Validation/QC : Monitor the disappearance of the ester via TLC (ninhydrin stain). Confirm the mass of the free acid via LC-MS (Expected m/z [M+H]⁺ = 159.2)[5].

Protocol 2: Fmoc Protection of the Free Acid

Objective: Protect the alpha-amine to prevent unwanted polymerization during SPPS.

-

Dissolution : Suspend the 2-amino-4-methylheptanoic acid in a 10% aqueous Sodium Carbonate (Na₂CO₃) solution and Acetone (1:1 v/v)[11].

-

Causality: The pH is maintained at 8–9 using Na₂CO₃ to ensure the alpha-amine is unprotonated and highly nucleophilic.

-

-

Reagent Addition : Cool to 0°C and add Fmoc-OSu (1.1 eq) dropwise[9][11].

-

Causality: Fmoc-OSu is explicitly chosen over Fmoc-Cl. Fmoc-Cl is prone to generating Fmoc-dipeptide impurities and promoting racemization, whereas Fmoc-OSu is highly stable and chemoselective[9].

-

-

Reaction : Stir at room temperature overnight.

-

Work-up : Remove acetone under reduced pressure. Wash the aqueous phase with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2 with 1M HCl and extract with Ethyl Acetate. Dry the organic layer over Na₂SO₄ and concentrate[9][11].

-

Validation/QC : Analyze via analytical HPLC and LC-MS. The product must be UV-active at 254 nm (confirming the fluorenyl group) and show the correct mass.

Protocol 3: SPPS Coupling of the ncAA

Objective: Covalently attach the Fmoc-protected building block to a growing peptide chain on a solid resin.

-

Activation : Dissolve the Fmoc-2-amino-4-methylheptanoic acid (3.0 eq relative to resin loading) in anhydrous DMF. Add HATU (2.9 eq) and DIPEA (6.0 eq).

-

Causality: Due to the severe steric bulk of the 4-methylheptyl side chain, standard coupling reagents (e.g., DIC/Oxyma) may result in incomplete coupling. HATU generates a highly reactive 7-aza-HOAt active ester, which is uniquely efficient for coupling sterically hindered non-canonical amino acids.

-

-

Coupling : Add the activated mixture to the deprotected resin. Shake at room temperature for 2 hours[9].

-

Validation/QC : Perform a Kaiser (ninhydrin) test on a micro-cleaved resin sample. A colorless or pale yellow bead indicates a self-validating, complete coupling (absence of free primary amines).

Mechanistic Insights: Enhancing Drug-Like Properties

When the 2-amino-4-methylheptanoic acid residue is successfully integrated into a peptidomimetic sequence, it acts as a structural shield and a hydrophobic anchor.

Mechanism of action: The bulky non-canonical side chain enhances binding and stability.

By occupying deep hydrophobic pockets that natural amino acids cannot fully fill, this building block transforms a weak, rapidly degraded peptide hit into a potent, metabolically stable lead compound ready for advanced preclinical evaluation.

References

-

PubChem: 2-Amino-4-methylheptanoic acid National Institutes of Health (NIH) URL:[Link]

-

2-amino-4-methylheptanoic acid — Chemical Substance Information NextSDS URL:[Link]

-

2-amino-4-methylheptanoic acid | 101257-43-6 Molport URL:[Link]

-

Ethyl 2-amino-4-methylheptanoate ChemSrc URL:[Link]

-

Illuminating peptide drug discovery via unnatural amino acid incorporation American Chemical Society (ACS) URL:[Link]

-

Lighting Up Peptide Drug Discovery with Unnatural Amino Acids ProQuest URL:[Link]

-

Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery National Center for Biotechnology Information (NCBI) URL:[Link]

-

PepINVENT: generative peptide design beyond natural amino acids Chemical Science (RSC Publishing) URL:[Link]

-

An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media Green Chemistry - ResearchGate URL:[Link]

Sources

- 1. Illuminating peptide drug discovery via unnatural amino acid incorporation | Poster Board #3361 - American Chemical Society [acs.digitellinc.com]

- 2. Lighting Up Peptide Drug Discovery with Unnatural Amino Acids - ProQuest [proquest.com]

- 3. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 37436-97-8_CAS号:37436-97-8_(2-hydrazinyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-yl)hydrazine - 化源网 [chemsrc.com]

- 5. 2-Amino-4-methylheptanoic acid | C8H17NO2 | CID 21943660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nextsds.com [nextsds.com]

- 7. 2-amino-4-methylheptanoic acid | 101257-43-6 | Buy Now [molport.com]

- 8. Sapphire Bioscience [sapphirebioscience.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Incorporation of Ethyl 2-amino-4-methylheptanoate in Peptidomimetic Drug Discovery: Application Notes and Protocols

Introduction: Overcoming the Peptide Therapeutic Hurdle with Non-Canonical Amino Acids

Peptides are lauded for their high biological specificity and potent activity, making them attractive therapeutic candidates. However, their clinical utility is often hampered by inherent limitations such as susceptibility to proteolytic degradation, poor membrane permeability, and rapid clearance from circulation.[1] Peptidomimetics, molecules designed to mimic the structure and function of natural peptides, offer a compelling solution to these challenges.[2][3] A key strategy in the design of robust peptidomimetics is the incorporation of non-canonical (or unnatural) amino acids (UAAs).[4][5] These tailored building blocks can enforce specific secondary structures, enhance metabolic stability, and improve pharmacokinetic profiles.[6][7]

This guide focuses on the application of Ethyl 2-amino-4-methylheptanoate, a non-canonical amino acid characterized by a bulky, hydrophobic side chain. While not as extensively documented as other UAAs, its structure serves as an excellent model for understanding how sterically demanding residues can be leveraged to engineer peptidomimetics with enhanced drug-like properties. We will explore the rationale behind its use, provide detailed protocols for its incorporation into peptide sequences, and discuss its potential impact on the resulting peptidomimetic's bioactivity and stability.

Physicochemical Properties of Ethyl 2-amino-4-methylheptanoate

To effectively utilize any UAA, a thorough understanding of its physical and chemical properties is paramount. Below is a summary of the key characteristics of Ethyl 2-amino-4-methylheptanoate, which inform its handling and synthetic applications.

| Property | Value (Estimated) | Significance in Peptidomimetic Design |

| Molecular Formula | C10H21NO2 | --- |

| Molecular Weight | 187.28 g/mol | Influences overall molecular weight of the final peptidomimetic. |

| Appearance | Colorless to pale yellow liquid | Important for visual inspection during synthesis and purification. |

| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, NMP); sparingly soluble in water. | Dictates appropriate solvent systems for coupling reactions and purification. |

| Boiling Point | > 200 °C at atmospheric pressure | Relevant for purification by distillation if necessary, though less common for amino acid esters used in SPPS. |

| pKa (amino group) | ~7-8 | The lower basicity compared to free amino acids affects coupling conditions. |

| Side Chain | 4-methylheptyl | The bulky, hydrophobic nature is key to its application in constraining peptide conformation and enhancing hydrophobic interactions with biological targets.[8][9] |

Core Application: Engineering Conformational Stability and Enhancing Bioavailability

The primary motivation for incorporating a bulky amino acid like Ethyl 2-amino-4-methylheptanoate is to introduce conformational constraints on the peptide backbone.[10] The steric hindrance from the 4-methylheptyl side chain can restrict the rotational freedom around the phi (φ) and psi (ψ) dihedral angles, favoring specific secondary structures such as helices or turns.[6] This pre-organization of the peptidomimetic into its bioactive conformation can lead to higher receptor affinity and potency.[11]

Furthermore, the increased lipophilicity imparted by the bulky alkyl side chain can enhance the peptidomimetic's ability to cross cell membranes, a critical factor for targeting intracellular proteins and improving oral bioavailability.[1][7] The non-natural structure also provides steric shielding against proteolytic enzymes, thereby increasing the in vivo half-life of the therapeutic agent.[3]

Experimental Protocols

The following protocols provide a framework for the synthesis and incorporation of Ethyl 2-amino-4-methylheptanoate into a target peptide sequence. These are generalized procedures and may require optimization based on the specific sequence and desired scale.

Protocol 1: Synthesis of Fmoc-Protected 2-amino-4-methylheptanoic Acid

For incorporation into a peptide using standard solid-phase peptide synthesis (SPPS), the amino acid must first be protected with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group. The ethyl ester will be hydrolyzed during this process.

Materials:

-

Ethyl 2-amino-4-methylheptanoate

-

1 M Sodium Hydroxide (NaOH)

-

Dioxane

-

10% Sodium Carbonate (Na2CO3) solution

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Diethyl ether

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Ester Hydrolysis:

-

Dissolve Ethyl 2-amino-4-methylheptanoate (1.0 eq) in a 1:1 mixture of dioxane and 1 M NaOH.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure to yield crude 2-amino-4-methylheptanoic acid.

-

-

Fmoc Protection:

-

Dissolve the crude amino acid (1.0 eq) in 10% aqueous Na2CO3.

-

In a separate flask, dissolve Fmoc-OSu (1.1 eq) in dioxane.

-

Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.

-

Allow the reaction to proceed overnight.

-

Dilute the reaction mixture with water and wash with diethyl ether (2x) to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl, which will precipitate the Fmoc-protected amino acid.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO4, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Fmoc-2-amino-4-methylheptanoic acid.

-

Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of the custom Fmoc-protected amino acid into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected 2-amino-4-methylheptanoic acid

-

Peptide synthesis-grade Dimethylformamide (DMF)

-

N-methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF (v/v)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: Diisopropylethylamine (DIEA)

-

Resin-bound peptide with a free N-terminal amine

Workflow Diagram:

Caption: Decision workflow for utilizing bulky UAAs in peptidomimetic optimization.

Conclusion and Future Outlook

Ethyl 2-amino-4-methylheptanoate serves as a representative example of how non-canonical amino acids with bulky, hydrophobic side chains can be powerful tools in peptidomimetic drug discovery. By providing steric hindrance and increasing lipophilicity, these building blocks can systematically address the common pitfalls of peptide therapeutics, namely proteolytic instability and poor bioavailability. The protocols detailed herein provide a robust starting point for researchers to explore the incorporation of this and similar UAAs into their peptide leads. As our understanding of structure-activity relationships continues to evolve, the rational design and synthesis of peptidomimetics using a diverse toolkit of unnatural amino acids will undoubtedly pave the way for the next generation of peptide-based drugs.

References

- Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery - Research and Reviews. (2024). Vertex AI Search.

- Peptidomimetics : A New Era in Drug Discovery - ResearchGate. (2026).

- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed. (2024). PubMed.

- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Publications. (2025).

- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic

- Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000).

- The importance of amino acids with bulky side chains and our synthetic... - ResearchGate.

- Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors - ACS Publications. (2022).

- Peptidomimetics - A Versatile Route to Biologically Active Compounds - ResearchGate. (2009).

- Rational Design of Novel Peptidomimetics against Influenza A Virus: Biological and Comput

- Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC. (2020). PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rroij.com [rroij.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Rational Design of Novel Peptidomimetics against Influenza A Virus: Biological and Computational Studies [mdpi.com]

- 8. mdpi.org [mdpi.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

Biocatalytic approaches for Ethyl 2-amino-4-methylheptanoate production

An Application Guide and Protocols: Biocatalytic Approaches for the Production of Enantiopure Ethyl 2-amino-4-methylheptanoate

Introduction: The Case for Biocatalysis in Chiral Amine Synthesis

Ethyl 2-amino-4-methylheptanoate is a chiral amino acid ester, a class of molecules that serve as invaluable building blocks in the synthesis of pharmaceuticals and other high-value chemicals. The precise stereochemistry of these compounds is often critical to their biological activity. Traditional chemical methods for producing single-enantiomer molecules can require harsh conditions, expensive chiral auxiliaries, and often suffer from environmental drawbacks.

Biocatalysis, the use of enzymes or whole cells to perform chemical transformations, offers a powerful alternative.[1] Enzymes operate under mild aqueous conditions, exhibit exquisite chemo-, regio-, and stereoselectivity, and represent a green and sustainable manufacturing technology.[2][3] This guide provides an in-depth exploration of two primary biocatalytic strategies for the production of enantiomerically pure Ethyl 2-amino-4-methylheptanoate: Asymmetric Synthesis using transaminases and Kinetic Resolution using lipases. We will detail the underlying principles, provide actionable protocols, and offer expert insights into process optimization.

Part A: Asymmetric Synthesis via ω-Transaminases (ω-TAs)

Principle of the Approach

The most direct route to a single enantiomer of Ethyl 2-amino-4-methylheptanoate is through the asymmetric synthesis from a prochiral precursor, ethyl 2-oxo-4-methylheptanoate. ω-Transaminases (ω-TAs, EC 2.6.1.x) are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[4] This reaction proceeds via a ping-pong bi-bi mechanism, allowing for the creation of a new stereocenter with typically high enantiomeric excess (ee).[5] By using a cheap and abundant amine donor, such as isopropylamine, the reaction equilibrium can be shifted towards the desired amine product, as the co-product (acetone) is volatile and can be easily removed.[6]

Workflow for Asymmetric Synthesis

The overall process involves selecting a suitable ω-TA, performing the biocatalytic reaction, and isolating the final product.

Caption: Workflow for transaminase-catalyzed asymmetric synthesis.

Protocol 1: High-Throughput Screening of ω-Transaminase Kits

Rationale: Commercially available ω-TA screening kits offer a diverse panel of enzymes with varying substrate specificities and selectivities. This protocol allows for the rapid identification of a suitable biocatalyst for the target transformation.

Materials:

-

96-well microtiter plates (2 mL deep-well)

-

ω-Transaminase screening kit (e.g., Codexis, Johnson Matthey)

-

Ethyl 2-oxo-4-methylheptanoate (substrate)

-

Isopropylamine (amine donor)

-

Pyridoxal 5'-phosphate (PLP) solution (50 mM in buffer)

-

Buffer solution (e.g., 100 mM Potassium Phosphate, pH 8.0)

-

Quenching solution (e.g., 1 M NaOH)

-

Extraction solvent (e.g., Methyl tert-butyl ether, MTBE)

-

Plate shaker with temperature control

-

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare Master Mix: In a sterile container, prepare a master mix containing buffer, PLP (final concentration 1 mM), and isopropylamine (final concentration 0.5 - 1.0 M).

-

Dispense Enzyme: Dispense a small amount (e.g., 2-5 mg) of each lyophilized ω-TA from the screening kit into individual wells of the microtiter plate.

-

Add Master Mix: Add 200 µL of the master mix to each well containing the enzymes. Allow the enzymes to dissolve for 10-15 minutes.

-

Initiate Reaction: Prepare a stock solution of the substrate, ethyl 2-oxo-4-methylheptanoate, in a suitable co-solvent like DMSO. Add 5-10 µL of this stock to each well to achieve a final substrate concentration of 10-25 mM.

-

Incubation: Seal the plate and place it in a shaker incubator at a set temperature (e.g., 30-40 °C) and agitation speed (e.g., 250 rpm) for 16-24 hours.

-

Quench Reaction: Stop the reaction by adding 100 µL of 1 M NaOH to each well to raise the pH and inactivate the enzyme.

-

Extraction: Add 500 µL of MTBE to each well. Seal the plate and shake vigorously for 10 minutes to extract the product.

-

Analysis: Centrifuge the plate to separate the layers. Carefully transfer the organic layer to a new plate or vials for analysis by chiral GC or HPLC to determine the percent conversion and enantiomeric excess (% ee).

Data Presentation: Representative Screening Results

| ω-TA Kit ID | Conversion (%) | Enantiomeric Excess (ee %) | Enantiomer |

| ATA-101 | 15 | 88 | (S) |

| ATA-113 | 92 | >99 | (S) |

| ATA-117 | 85 | >99 | (R) |

| TA-P1-B02 | 5 | 75 | (R) |

| TA-P1-G05 | 68 | 96 | (S) |

This is hypothetical data for illustrative purposes.

Protocol 2: Preparative Scale Synthesis with a Selected Transaminase

Rationale: This protocol scales up the reaction using the optimal ω-TA identified during screening to produce a tangible quantity of the desired chiral amino ester. The following is based on using ATA-113 from the hypothetical screen.

Materials:

-

Selected ω-Transaminase (e.g., ATA-113)

-

Ethyl 2-oxo-4-methylheptanoate (1.0 g)

-

Isopropylamine (1 M)

-

PLP (1 mM)

-

Potassium Phosphate Buffer (100 mM, pH 8.0)

-

Magnetic stirrer and hot plate

-

Reaction vessel (e.g., 100 mL flask)

-

Separatory funnel

-

MTBE or Ethyl Acetate

-

Hydrochloric Acid (1 M)

-

Sodium Hydroxide (2 M)

-

Sodium Sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a 100 mL flask, add 50 mL of phosphate buffer, the selected ω-TA (e.g., 50-100 mg), PLP (to 1 mM), and isopropylamine (to 1 M). Stir until all components are dissolved.

-

Substrate Addition: Add 1.0 g of ethyl 2-oxo-4-methylheptanoate to the reaction mixture.

-

Incubation: Stir the reaction mixture at the optimal temperature (e.g., 35 °C) for 24-48 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC, or HPLC.

-

Work-up: Once the reaction has reached completion, cool the mixture to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract with MTBE (3 x 50 mL).

-

Acid Wash: Combine the organic layers and wash with 1 M HCl (2 x 20 mL) to extract the amine product into the aqueous phase.

-

Basification & Re-extraction: Collect the acidic aqueous layers. Adjust the pH to >10 with 2 M NaOH. Extract the free amine product back into fresh MTBE (3 x 50 mL).

-

Drying and Concentration: Combine the final organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the enantiomerically pure Ethyl (S)-2-amino-4-methylheptanoate.

Expert Insights:

-

Overcoming Substrate Limitations: The substrate, Ethyl 2-amino-4-methylheptanoate, possesses a moderately bulky side chain. If initial screening yields low activity, this may be due to steric hindrance in the enzyme's active site. Protein engineering and directed evolution are powerful tools used to expand the substrate scope of transaminases.[4]

-

Improving Process Efficiency with Immobilization: For industrial-scale production, using the enzyme in a soluble form is costly.[3][7] Immobilizing the transaminase onto a solid support (e.g., resins, chitosan beads) offers significant advantages, including enhanced stability, simplified product recovery, and the ability to reuse the biocatalyst for multiple batches or in a continuous flow setup.[7][8][9]

Part B: Kinetic Resolution via Lipases

Principle of the Approach

An alternative strategy begins with a racemic mixture of Ethyl 2-amino-4-methylheptanoate. A kinetic resolution process exploits the ability of an enzyme, typically a lipase, to selectively react with one enantiomer at a much higher rate than the other.[10] In the case of an N-acylation reaction, the lipase will selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) unreacted. If the reaction is stopped at approximately 50% conversion, both the remaining substrate and the newly formed N-acyl-amino ester can be isolated in high enantiomeric purity.[11][12]

Workflow for Kinetic Resolution

This process involves screening for a selective lipase and acyl donor, running the resolution, and separating the resulting products.

Caption: Workflow for lipase-catalyzed kinetic resolution.

Protocol 3: Screening for Enantioselective Lipase-Catalyzed N-Acylation

Rationale: The success of a kinetic resolution depends critically on the enzyme's enantioselectivity (expressed as the E-value), which is influenced by the specific lipase, acyl donor, and solvent used. This protocol screens these parameters to find an optimal system.

Materials:

-

Racemic Ethyl 2-amino-4-methylheptanoate

-

Lipases (e.g., Candida antarctica Lipase B (CAL-B, Novozym 435), Pseudomonas cepacia Lipase (PCL), Porcine Pancreatic Lipase (PPL))[11][13]

-

Acyl donors (e.g., Ethyl acetate, Vinyl acetate, 2,2,2-trifluoroethyl butanoate)[13]

-

Anhydrous organic solvents (e.g., Toluene, MTBE, Diisopropyl ether)

-

Molecular sieves (4 Å)

-

Reaction vials (e.g., 4 mL glass vials)

-

Shaker/incubator

-

Chiral GC or HPLC system

Procedure:

-

Setup: In a series of vials, add racemic Ethyl 2-amino-4-methylheptanoate (e.g., 10 mg, ~0.05 mmol) and molecular sieves.

-

Add Solvent and Donor: Add 1 mL of the chosen anhydrous solvent to each vial. Then, add the acyl donor. Use a large excess if the donor is also the solvent (e.g., ethyl acetate). Use ~0.6 equivalents for other donors to target 50% conversion.

-

Add Enzyme: Add the lipase (e.g., 10-20 mg of immobilized lipase like Novozym 435) to each vial.

-

Incubation: Seal the vials and place them in a shaker at a set temperature (e.g., 40-50 °C).

-

Monitoring: Periodically take small aliquots from the reaction, filter out the enzyme, and analyze by chiral GC/HPLC to monitor the conversion and the ee of both the remaining substrate and the acylated product.

-

Termination: Stop the reactions by filtering off the enzyme when the conversion is as close to 50% as possible.

-

Analysis: Calculate the conversion, ee values, and the enantioselectivity factor (E-value) for each condition. An E-value > 200 is considered excellent for a preparative-scale resolution.[13]

Data Presentation: Representative Lipase Screening Data

| Lipase | Acyl Donor | Solvent | Conversion (%) | ee_substrate (%) | ee_product (%) | E-value |

| CAL-B | Ethyl Acetate | Toluene | 48 | 98 | 95 | >200 |

| PCL | Vinyl Acetate | MTBE | 51 | 93 | 97 | 150 |

| CAL-B | Trifluoroethyl Butanoate | Diisopropyl Ether | 50 | >99 | >99 | >200 |

| PPL | Ethyl Acetate | Toluene | 35 | 40 | 65 | <10 |

This is hypothetical data for illustrative purposes.

Protocol 4: Preparative Scale Resolution and Product Separation

Rationale: Based on the optimal conditions from the screen (e.g., CAL-B with Trifluoroethyl Butanoate), this protocol generates multi-gram quantities of both enantiomers.

Procedure:

-

Reaction: Scale up the reaction from Protocol 3. In a suitable flask, combine racemic Ethyl 2-amino-4-methylheptanoate (e.g., 5.0 g), the chosen solvent, molecular sieves, and the acyl donor (0.5-0.6 equivalents). Add the lipase (e.g., Novozym 435, 10% w/w of substrate).

-

Monitoring and Termination: Stir at the optimal temperature and monitor carefully. When conversion reaches 48-52%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

-

Separation: Concentrate the filtrate. The resulting mixture contains the unreacted (S)-amino ester and the (R)-N-acyl-amino ester. These can be separated by:

-

Acid-Base Extraction: Dissolve the mixture in an organic solvent. Extract with an aqueous acid to pull the basic unreacted amine into the aqueous layer. The neutral N-acylated product will remain in the organic layer. The amine can be recovered by basifying the aqueous layer and re-extracting.

-

Column Chromatography: Use silica gel chromatography to separate the two compounds based on their different polarities.

-

-

Final Products: After separation and solvent removal, you will have the (S)-amino ester and the (R)-N-acyl-amino ester. The acyl group can be cleaved from the latter (e.g., by acid or base hydrolysis) if the free (R)-amino ester is desired.

Expert Insights:

-

The Power of the Acyl Donor: The choice of acyl donor significantly impacts reaction kinetics and selectivity. Activated esters, such as vinyl or trifluoroethyl esters, often lead to faster and more selective reactions because they generate a non-reversible leaving group (acetaldehyde or trifluoroethanol, respectively).[13]

-

Beyond 50% Yield: Dynamic Kinetic Resolution (DKR): A standard kinetic resolution is limited to a 50% theoretical yield for a single enantiomer. This limitation can be overcome by using Dynamic Kinetic Resolution (DKR). In a DKR process, a second catalyst (chemical or enzymatic) is added to racemize the slow-reacting enantiomer in situ. This continuous racemization allows the lipase to convert the entire racemic starting material into a single, enantiopure acylated product, theoretically achieving a 100% yield.[14][15]

Conclusion

Both asymmetric synthesis with transaminases and kinetic resolution with lipases represent viable and powerful strategies for producing enantiopure Ethyl 2-amino-4-methylheptanoate.

-

Transaminases offer the most direct and atom-economical route from a prochiral ketone, capable of achieving near-perfect enantioselectivity and 100% theoretical yield in a single step.

-

Lipases provide an excellent method for resolving an existing racemic mixture, yielding both enantiomers in high purity. This can be particularly advantageous if the racemate is inexpensive and readily available.

The optimal approach depends on factors such as the availability of starting materials, cost of the enzyme, and desired final product configuration. The protocols and insights provided in this guide serve as a comprehensive starting point for researchers to develop a robust and efficient biocatalytic process tailored to their specific needs.

References

-

Recent advances in immobilized ω-transaminase for chiral amine synthesis. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

-

Enzyme Immobilization- An approach for improving enzyme efficiency for chiral amine synthesis. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

-

Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. (1996). PubMed. [Link]<418::AID-CHIR2>3.0.CO;2-8

-

Optical Resolution of Non-Protein Amino Acids by Lipase-Catalyzed Ester Hydrolysis. (2009). Journal of the Chinese Chemical Society. Retrieved March 26, 2026, from [Link]

-

Expanding dynamic kinetic protocols: transaminase-catalyzed synthesis of α-substituted β-amino ester derivatives. (2013). Chemical Communications (RSC Publishing). [Link]

-

Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC. [Link]

-

Asymmetric Synthesis of N‐Alkyl Amino Acids through a Biocatalytic Dynamic Kinetic Resolution of PEGylated N - ACS.org. (2023). ACS Publications. [Link]

-

Expanding dynamic kinetic protocols: transaminase-catalyzed synthesis of α-substituted β-amino ester derivatives. (2013). RSC Publishing. [Link]

-

Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. (2022). Catalysis Science & Technology (RSC Publishing). [Link]

-

Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. (n.d.). PMC. [Link]

-

Asymmetric synthesis of β‐amino esters (2 a–e) and β‐amino acids... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

-

Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. (2003). ResearchGate. Retrieved March 26, 2026, from [Link]

-

Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on. (n.d.). diva-portal.org. Retrieved March 26, 2026, from [Link]

-

Biocatalytic Synthesis of α-Amino Esters via Nitrene C–H Insertion. (2024). ACS Publications. [Link]

-

Industrial Applications of Whole-Cell Biocatalysis. (2026). Pharmaceutical Technology. Retrieved March 26, 2026, from [Link]

-

Biocatalytic Synthesis of α-Amino Esters via Nitrene C–H Insertion (Journal Article). (2024). OSTI.GOV. [Link]

-

Transaminases for the synthesis of enantiopure beta-amino acids. (2012). PMC - NIH. [Link]

-

Lipases-catalyzed enantioselective kineti. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved March 26, 2026, from [Link]

-

Protein engineering of amine transaminases. (n.d.). Frontiers. [Link]

-

Enzymatic kinetic resolution of β-amino acid derivatives. (n.d.). ttk.elte.hu. Retrieved March 26, 2026, from [Link]

-

Whole Cells as Biocatalysts in Organic Transformations. (2018). MDPI. [Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). PMC. [Link]

-

Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

-

Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. (n.d.). kth.diva-portal.org. Retrieved March 26, 2026, from [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). MDPI. [Link]

-

Recent advances in biocatalysis applied to organic synthesis. (n.d.). Semantic Scholar. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Protein engineering of amine transaminases [frontiersin.org]

- 5. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expanding dynamic kinetic protocols: transaminase-catalyzed synthesis of α-substituted β-amino ester derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. digital.csic.es [digital.csic.es]

- 10. jocpr.com [jocpr.com]

- 11. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Advanced Downstream Processing and Chiral Resolution of Ethyl 2-amino-4-methylheptanoate

Abstract: Ethyl 2-amino-4-methylheptanoate is a critical intermediate in the synthesis of non-proteinogenic branched-chain amino acids, peptidomimetics, and active pharmaceutical ingredients (APIs). Because upstream synthetic methodologies (such as the alkylation of glycine Schiff bases) typically yield racemic mixtures and crude organic extracts, robust downstream processing is required. This guide details the causal rationale, workflow, and validated protocols for the isolation, chiral resolution, and deprotection of this unnatural amino acid ester.

Mechanistic Rationale in Downstream Processing

The choice to maintain the substrate as an ethyl ester (Ethyl 2-amino-4-methylheptanoate) during initial downstream processing is highly deliberate. The ethyl protecting group serves three distinct mechanical purposes:

-

Lipophilicity: It significantly increases the molecule's partition coefficient (logP), allowing for efficient extraction into organic solvents (e.g., ethyl acetate, MTBE) away from aqueous inorganic byproducts.

-

Volatility & Analytics: The esterified form is more volatile than the zwitterionic free amino acid, making it amenable to Gas Chromatography-Mass Spectrometry (GC-MS) for in-process purity tracking.

-

Enzymatic Recognition: Lipases and esterases require an esterified carboxylate to perform nucleophilic acyl substitution during kinetic resolution.

Downstream Processing Workflow

The downstream processing of Ethyl 2-amino-4-methylheptanoate follows a strict sequence: Primary Isolation → Chiral Resolution → Deprotection.

Fig 1. Downstream processing workflow for Ethyl 2-amino-4-methylheptanoate.

Primary Isolation: Salt Formation

Free alpha-amino esters are prone to intermolecular cyclization (forming diketopiperazines) and oxidative degradation. To arrest these side reactions, the crude free base is immediately converted into a stable salt. Precipitation as a hydrochloride or p-toluenesulfonate (p-TSA) salt is a field-proven method to upgrade chemical purity, as non-basic impurities remain dissolved in the crystallization mother liquor [2].

Chiral Resolution Strategies

Because pharmacological applications demand enantiopurity, resolving the racemic Ethyl 2-amino-4-methylheptanoate is the most critical downstream step.

Strategy A: Enzymatic Kinetic Resolution (Preferred for Scale-Up) Enzymatic resolution utilizes hydrolases, such as Candida antarctica Lipase B (CAL-B), to selectively hydrolyze the ester bond of one enantiomer (typically the L-isomer) while leaving the D-isomer intact [4]. This transforms the L-isomer into a water-soluble zwitterion, while the D-isomer remains a lipophilic ester, allowing for simple phase-separation.

Fig 2. Lipase-catalyzed kinetic resolution of racemic amino acid ethyl ester.

Strategy B: Preparative Chiral HPLC (Preferred for Analytics/Small Scale) For rapid isolation of both enantiomers without chemical transformation, chiral stationary phases (CSPs) are utilized. Polysaccharide-derived columns, such as Chiralpak AD, show excellent baseline resolution for amino acid ethyl esters, though pre-column derivatization (e.g., Fmoc protection) is often employed to enhance UV detectability and column retention [1].

Deprotection: Saponification

Once the desired enantiomer of the ester is isolated, the ethyl group must be removed to yield the free amino acid. Saponification using Lithium Hydroxide (LiOH) in a THF/Water co-solvent system is the standard. LiOH is selected over NaOH or KOH because the lithium cation strongly coordinates with the carbonyl oxygen, accelerating the nucleophilic attack of the hydroxide ion at lower temperatures, thereby preventing base-catalyzed racemization at the alpha-carbon [3].

Quantitative Data Summaries

Table 1: Comparison of Chiral Resolution Strategies

| Parameter | Enzymatic Resolution (CAL-B) | Preparative Chiral HPLC (Chiralpak AD) |

| Scalability | High (Multi-kilogram) | Low to Medium (Milligram to Gram) |

| Solvent Consumption | Low (Aqueous buffers, MTBE) | High (Hexane/IPA mobile phases) |

| Derivatization Required | No | Often required (e.g., Fmoc) for UV tracking |

| Typical Enantiomeric Excess (ee) | > 98% (at 50% conversion) | > 99% (Baseline separation) |

| Recovery Mechanism | Liquid-Liquid Extraction | Solvent Evaporation |

Table 2: Typical Yields and Quality Metrics per Downstream Step

| Process Step | Target Intermediate | Typical Yield (%) | Purity Target | In-Process Control (IPC) |

| Salt Formation | Racemic Ester HCl Salt | 85 - 90% | > 98% (HPLC) | Mother liquor assay < 5% |

| Enzymatic Resolution | D-Ester (Unreacted) | 42 - 48% (Max 50%) | > 98% ee | Chiral GC-MS or HPLC |

| Saponification | Enantiopure Free Amino Acid | 90 - 95% | > 99% (LC-MS) | Absence of ester mass peak |

Step-by-Step Experimental Protocols

Protocol A: Isolation of Ethyl 2-amino-4-methylheptanoate Hydrochloride

Self-Validation Mechanism: The protocol utilizes a controlled pH shift and antisolvent addition. Success is visually validated by the onset of crystallization and analytically validated by a sharp melting point.

-

Extraction: Dissolve the crude reaction mixture containing free Ethyl 2-amino-4-methylheptanoate in methyl tert-butyl ether (MTBE) (10 mL/g of crude). Wash twice with equal volumes of deionized water to remove inorganic salts.

-

Acidification: Cool the organic layer to 0–5 °C in an ice bath. Slowly bubble anhydrous HCl gas (or add 4M HCl in dioxane) while maintaining vigorous stirring until the pH of the solution reaches 2.0 (measured via wetted pH paper).

-

Crystallization: Stir the acidified mixture for 1 hour at 0 °C. If crystallization does not initiate, add cold hexanes dropwise as an antisolvent until the solution becomes turbid.

-

Filtration: Filter the resulting white crystalline solid under vacuum. Wash the filter cake with cold MTBE/Hexanes (1:1 v/v).

-

Drying: Dry the hydrochloride salt in a vacuum oven at 40 °C to constant weight.

Protocol B: Enzymatic Kinetic Resolution using CAL-B

Self-Validation Mechanism: The hydrolysis of the ester releases free carboxylic acid, causing a measurable drop in pH. The reaction is self-regulating when paired with an autotitrator.

-

Preparation: Dissolve racemic Ethyl 2-amino-4-methylheptanoate (1.0 eq) in a 1:1 mixture of 0.1 M Potassium Phosphate buffer (pH 7.2) and MTBE to achieve a substrate concentration of 0.2 M.

-

Enzyme Addition: Add immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) at a loading of 50 mg per mmol of substrate[4].

-

Incubation & Monitoring: Stir the biphasic mixture gently at 35 °C. Use an autotitrator dispensing 1.0 M NaOH to maintain the pH at 7.2. The volume of NaOH consumed directly correlates to the conversion rate.

-

Termination: Stop the reaction when exactly 0.5 equivalents of NaOH have been consumed (indicating 50% conversion). Filter off the immobilized enzyme (which can be washed and reused).

-

Separation: Separate the layers. The organic layer (MTBE) contains the unreacted enantiomer (typically the D-ester). The aqueous layer contains the hydrolyzed enantiomer (typically the L-acid).

-

Recovery: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to isolate the enantiopure ester.

Protocol C: Chemical Hydrolysis (Saponification) using LiOH

Self-Validation Mechanism: The reaction transitions from a biphasic mixture to a homogeneous solution as the lipophilic ester is converted to the water-soluble lithium carboxylate [3].

-

Solubilization: Dissolve the enantiopure Ethyl 2-amino-4-methylheptanoate (1.0 eq) in a 3:1 v/v mixture of Tetrahydrofuran (THF) and water (0.1 M concentration). Cool to 0 °C.

-

Base Addition: Add solid Lithium Hydroxide monohydrate ( LiOH⋅H2O , 1.5 eq) in one portion.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4–6 hours. Monitor via TLC (Ninhydrin stain) or LC-MS until the ester is completely consumed.

-

Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous phase with water and wash once with ethyl acetate to remove any non-polar impurities.

-

Isoelectric Precipitation: Cool the aqueous layer to 0 °C and carefully adjust the pH to the isoelectric point of the amino acid (approx. pH 5.5 - 6.0) using 1 M HCl.

-

Isolation: Collect the precipitated free 2-amino-4-methylheptanoic acid via vacuum filtration, wash with ice-cold water, and dry under high vacuum.

References

- Liquid chromatographic enantiomer resolution of N-fluorenylmethoxycarbonyl alpha-amino acids and their ester derivatives on polysaccharide-derived chiral stationary phases. NIH.

- Pilot Plant Preparation of an αvβ3 Integrin Antagonist. Part 1. Process Research and Development of a (S)-β-Amino Acid Ester Intermediate. ACS Publications.

- Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids. Benchchem.

- Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. PMC/NIH.

How to prevent hydrolysis of Ethyl 2-amino-4-methylheptanoate during long-term storage

Welcome to the Technical Support Center for amino acid ester derivatives. Ethyl 2-amino-4-methylheptanoate is a structurally sensitive unnatural amino acid ethyl ester. Due to the presence of both a nucleophilic primary amine and an electrophilic ester carbonyl, it is highly susceptible to degradation during long-term storage.

This guide synthesizes field-proven protocols and mechanistic causality to ensure the structural integrity of your compounds.

Section 1: Root Cause Analysis of Degradation

To prevent degradation, we must first understand the specific chemical vulnerabilities of Ethyl 2-amino-4-methylheptanoate.

-

Base-Catalyzed Hydrolysis: The ethyl ester bond is highly prone to cleavage by water. This reaction is heavily accelerated in alkaline conditions[1]. Even trace alkali metal ions leaching from standard soda-lime glass vials can raise the local pH and initiate this hydrolytic process[2].

-

Diketopiperazine (DKP) Formation: When stored as a free base or in neutral solvents, the unprotected primary amine of one molecule can nucleophilically attack the ethyl ester of another. This intermolecular reaction leads to the formation of diketopiperazine condensates and the release of ethanol[3][4].

-

Hygroscopic Moisture Absorption: Storing the compound in a standard freezer without proper secondary desiccation introduces humidity. Water molecules act as the primary reactant for hydrolysis, meaning a humid freezer can actually accelerate degradation compared to a dry room-temperature environment[5].

Primary degradation pathways of amino acid ethyl esters via hydrolysis and DKP formation.

Section 2: Troubleshooting FAQs

Q1: My LC/MS data shows a mass corresponding to the free carboxylic acid (2-amino-4-methylheptanoic acid) after 3 months of storage at -20°C. How did hydrolysis occur in the freezer? A: Freezers are inherently high-humidity environments. If your sample was not stored in a strictly anhydrous state (e.g., inside a desiccator with argon purging), ambient moisture permeation provided the water necessary for hydrolysis[5]. Furthermore, if the sample was stored as a free base, the amine group acts as a self-catalyst, accelerating the degradation even at sub-zero temperatures.

Q2: I dissolved the compound in an aqueous buffer at pH 7.4 for convenience, but it lost activity within a week. Why? A: Amino acid ethyl esters undergo rapid hydrolysis in aqueous media, particularly as the pH moves toward neutral or basic ranges. Studies on similar amino acid ethyl esters show that while half-lives can exceed a year at pH 4, they drop to mere hours at pH 9[1]. For long-term viability, the compound must be stored as a dry powder and only reconstituted immediately prior to use[6][7].